molecular formula C10H18O5 B605132 Acid-PEG1-t-butyl ester CAS No. 2086689-08-7

Acid-PEG1-t-butyl ester

Cat. No. B605132
M. Wt: 218.25
InChI Key: ZDYGOKORAHMWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid-PEG1-t-butyl ester is a PEG linker containing a t-butyl protected carboxyl group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways . In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist . Acid chlorides react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .


Molecular Structure Analysis

The molecular formula of Acid-PEG1-t-butyl ester is C10H18O5 . It has a molecular weight of 218.3 g/mol . It contains a t-butyl protected carboxyl group with a terminal carboxylic acid .


Chemical Reactions Analysis

The terminal carboxylic acid of Acid-PEG1-t-butyl ester can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Acid-PEG1-t-butyl ester is a liquid . It has a molecular weight of 218.3 g/mol . It is soluble in water, DMSO, DCM, and DMF . It is stored at -20°C .

Scientific Research Applications

1. Drug Delivery and Controlled Release

  • Acid-PEG1-t-butyl ester derivatives have been explored for their role in enhancing drug delivery systems. In particular, research has shown that they can be used in the development of polymeric carriers for drug delivery, improving the solubility and bioavailability of various drugs (Mero et al., 2009). Similarly, studies have demonstrated their utility in facilitating the release of drugs in a controlled manner, thereby improving the effectiveness of treatments (Xu et al., 2019).

2. Tumor Therapy and Anti-Cancer Applications

  • In cancer research, Acid-PEG1-t-butyl ester has been used in the development of hollow mesoporous silica nanoparticles for tumor therapy. These nanoparticles, facilitated by the acid derivative, have shown effectiveness in delivering anti-cancer drugs to tumor sites, reducing toxic side effects on normal tissues (Liu et al., 2016). Additionally, conjugates of the acid derivative with drugs have been shown to overcome tumor resistance to traditional chemotherapy agents, enhancing the effectiveness of cancer treatments (Zhou et al., 2015).

3. Enhancing Polymer Properties

  • Acid-PEG1-t-butyl ester plays a critical role in modifying the properties of polymers for various applications. It has been used to tune the surface wettability of buffer layers in perovskite solar cells, improving their performance (Liu et al., 2020). This versatility in polymer modification extends to biomedical applications, where it is used to enhance the thermal and mechanical properties of polymers for potential medical applications (Zdebiak & Fray, 2008).

4. Biomaterials Development

  • Research has explored the use of Acid-PEG1-t-butyl ester in the development of biomaterials, such as hydrogel films, for controlled drug delivery. These materials, incorporating the acid derivative, have shown promise in loading and releasing poorly soluble drugs in a controlled manner, with potential applications in various therapeutic areas (Ghorpade et al., 2018).

Safety And Hazards

In case of skin contact with Acid-PEG1-t-butyl ester, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, similar precautions should be taken .

Future Directions

Acid-PEG1-t-butyl ester is a PEG derivative that is used in research and has potential applications in drug delivery . Its unique properties, such as its ability to form a stable amide bond with primary amine groups and its increased solubility in aqueous media due to the hydrophilic PEG spacer, make it a promising compound for future research .

properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-10(2,3)15-9(13)5-7-14-6-4-8(11)12/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYGOKORAHMWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid-PEG1-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid-PEG1-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Acid-PEG1-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Acid-PEG1-t-butyl ester
Reactant of Route 4
Acid-PEG1-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Acid-PEG1-t-butyl ester
Reactant of Route 6
Reactant of Route 6
Acid-PEG1-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.